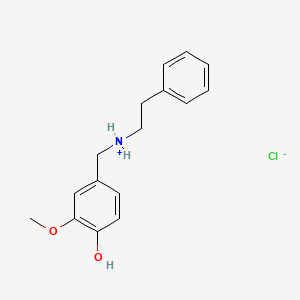
2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group, a phenethylamino group, and a p-cresol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with p-cresol, which is then subjected to a series of reactions to introduce the methoxy and phenethylamino groups.
p-Cresol is reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.Amidation: The methoxylated product is then reacted with phenethylamine under appropriate conditions to form the phenethylamino derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The methoxy and phenethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenethylamines.
Scientific Research Applications
2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-alpha-methyl-4,5-methylenedioxyphenethylamine
- 3-Methoxy-4,5-methylenedioxyamphetamine
- 4-Methoxy-2-methylphenethylamine
Uniqueness
2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is unique due to its specific structural features, including the presence of both methoxy and phenethylamino groups attached to a p-cresol moiety. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-19-16-11-14(7-8-15(16)18)12-17-10-9-13-5-3-2-4-6-13;/h2-8,11,17-18H,9-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGDZCHEDYADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C[NH2+]CCC2=CC=CC=C2)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68397-95-5 |
Source


|
| Record name | p-Cresol, 2-methoxy-alpha-(phenethylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068397955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine](/img/structure/B7982441.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B7982444.png)
![4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B7982447.png)
![(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride](/img/structure/B7982455.png)
![1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B7982472.png)
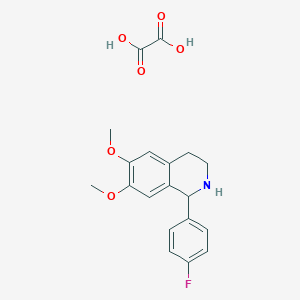
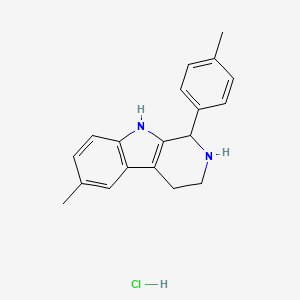
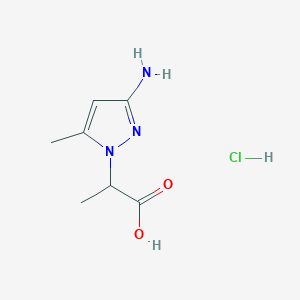
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B7982497.png)
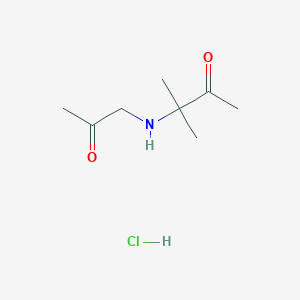
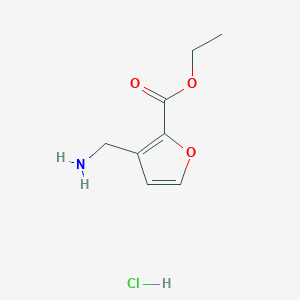
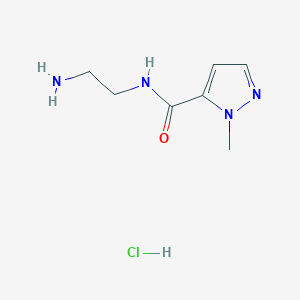
![2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine](/img/structure/B7982522.png)
![4-[chloro(difluoro)methoxy]-{N}-methylaniline](/img/structure/B7982529.png)
